

Application of Adapalene-d3 in Drug Metabolism and Pharmacokinetics (DMPK)

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Compound of Interest

Compound Name: Adapalene-d3

Cat. No.: B15544020

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Application Notes

Adapalene, a third-generation synthetic retinoid, is primarily used topically for the treatment of acne vulgaris. Understanding its drug metabolism and pharmacokinetic (DMPK) profile is crucial for assessing its safety and efficacy. **Adapalene-d3**, a stable isotope-labeled derivative of Adapalene, serves as an invaluable tool in these studies, particularly as an internal standard for bioanalytical quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision in measuring Adapalene concentrations in various biological matrices.

Bioanalytical Method Validation using Adapalene-d3

The gold standard for quantifying small molecules in biological samples is LC-MS/MS, owing to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) like **Adapalene-d3** is critical to correct for variability during sample preparation and analysis. **Adapalene-d3** has nearly identical physicochemical properties to Adapalene, ensuring it co-elutes and experiences similar ionization effects, thus providing a reliable reference for accurate quantification.

A typical LC-MS/MS method for Adapalene quantification in human plasma would be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Pharmacokinetics of Adapalene

Following topical application, systemic exposure to Adapalene is minimal. However, sensitive analytical methods are required to accurately measure the low circulating concentrations. Several clinical studies have characterized the pharmacokinetic parameters of Adapalene after topical administration of different formulations. **Adapalene-d3** is the ideal internal standard for the bioanalytical assays in these studies.

Table 1: Pharmacokinetic Parameters of Adapalene in Plasma after Topical Administration in Acne Patients

Formulation	Dose	N	Cmax (ng/mL)	AUC(0-24h) (ng·h/mL)	Terminal Half-life (t _{1/2}) (hours)	Reference
0.3% Gel	2 g/day for 10 days	15	0.553 ± 0.466	8.37 ± 8.46	17.2 (mean)	[1]
0.1% Cream	2 g/day for 5 days	6	Not Quantifiable (<0.35 ng/mL)	-	-	[2]

Metabolism of Adapalene

The metabolism of Adapalene in humans is not yet fully elucidated, though it is known to occur in the liver. The primary metabolic pathway is glucuronidation. Approximately 25% of the drug is metabolized, with the remainder being excreted in its original form. The main route of excretion for both the parent drug and its metabolites is through the biliary system.[3][4] In vitro studies using human liver microsomes are essential to further characterize the metabolic pathways and identify the enzymes involved. **Adapalene-d3** can be used in these assays to accurately quantify the depletion of the parent drug over time.

Experimental Protocols

Quantification of Adapalene in Human Plasma using LC-MS/MS with Adapalene-d3 Internal Standard

This protocol describes a method for the quantitative analysis of Adapalene in human plasma, a critical component of pharmacokinetic studies.

a. Materials and Reagents:

- Adapalene reference standard
- **Adapalene-d3** internal standard (IS)
- Human plasma (with anticoagulant)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Methanol, HPLC grade

b. Stock and Working Solutions:

- Prepare 1 mg/mL stock solutions of Adapalene and **Adapalene-d3** in methanol.
- Prepare working standard solutions of Adapalene by serial dilution of the stock solution with 50:50 ACN:water.
- Prepare a working solution of **Adapalene-d3** (e.g., 100 ng/mL) in 50:50 ACN:water.

c. Sample Preparation (Protein Precipitation):

- Aliquot 100 µL of human plasma samples, calibration standards, and quality control samples into microcentrifuge tubes.
- Add 20 µL of the **Adapalene-d3** working solution to all tubes except for the blank matrix.

- Vortex briefly.
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex for 2 minutes.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate or autosampler vials.
- Inject an aliquot into the LC-MS/MS system.

d. LC-MS/MS Conditions:

- LC System: UPLC system
- Column: C18 column (e.g., 2.1 x 50 mm, 1.7 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Negative
- MRM Transitions:
 - Adapalene: Precursor ion > Product ion (e.g., m/z 411.2 > 367.2)

- **Adapalene-d3**: Precursor ion > Product ion (e.g., m/z 414.2 > 370.2)

e. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Adapalene to **Adapalene-d3** against the nominal concentration of the calibration standards.
- Use a weighted linear regression ($1/x^2$) to fit the curve.
- Quantify the Adapalene concentration in unknown samples from the calibration curve.

In Vitro Metabolic Stability of Adapalene in Human Liver Microsomes (HLM)

This protocol outlines a method to assess the metabolic stability of Adapalene, providing insights into its intrinsic clearance.

a. Materials and Reagents:

- Adapalene
- **Adapalene-d3**
- Human Liver Microsomes (HLM), pooled
- NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (0.1 M, pH 7.4)
- Magnesium chloride (MgCl₂)
- Acetonitrile (ACN), cold

b. Incubation Procedure:

- Prepare a master mix containing phosphate buffer, MgCl₂, and HLM (final protein concentration e.g., 0.5 mg/mL).

- Pre-warm the master mix at 37°C for 5 minutes.
- Prepare a solution of Adapalene in a small amount of organic solvent (e.g., DMSO, final concentration $\leq 0.5\%$).
- Initiate the reaction by adding the Adapalene solution to the pre-warmed master mix (final Adapalene concentration e.g., 1 μM).
- Start the reaction by adding the NADPH regenerating system.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
- Immediately quench the reaction by adding the aliquot to 3 volumes of cold acetonitrile containing **Adapalene-d3** as the internal standard.
- Vortex and centrifuge to precipitate proteins.
- Analyze the supernatant by LC-MS/MS as described in the previous protocol.

c. Data Analysis:

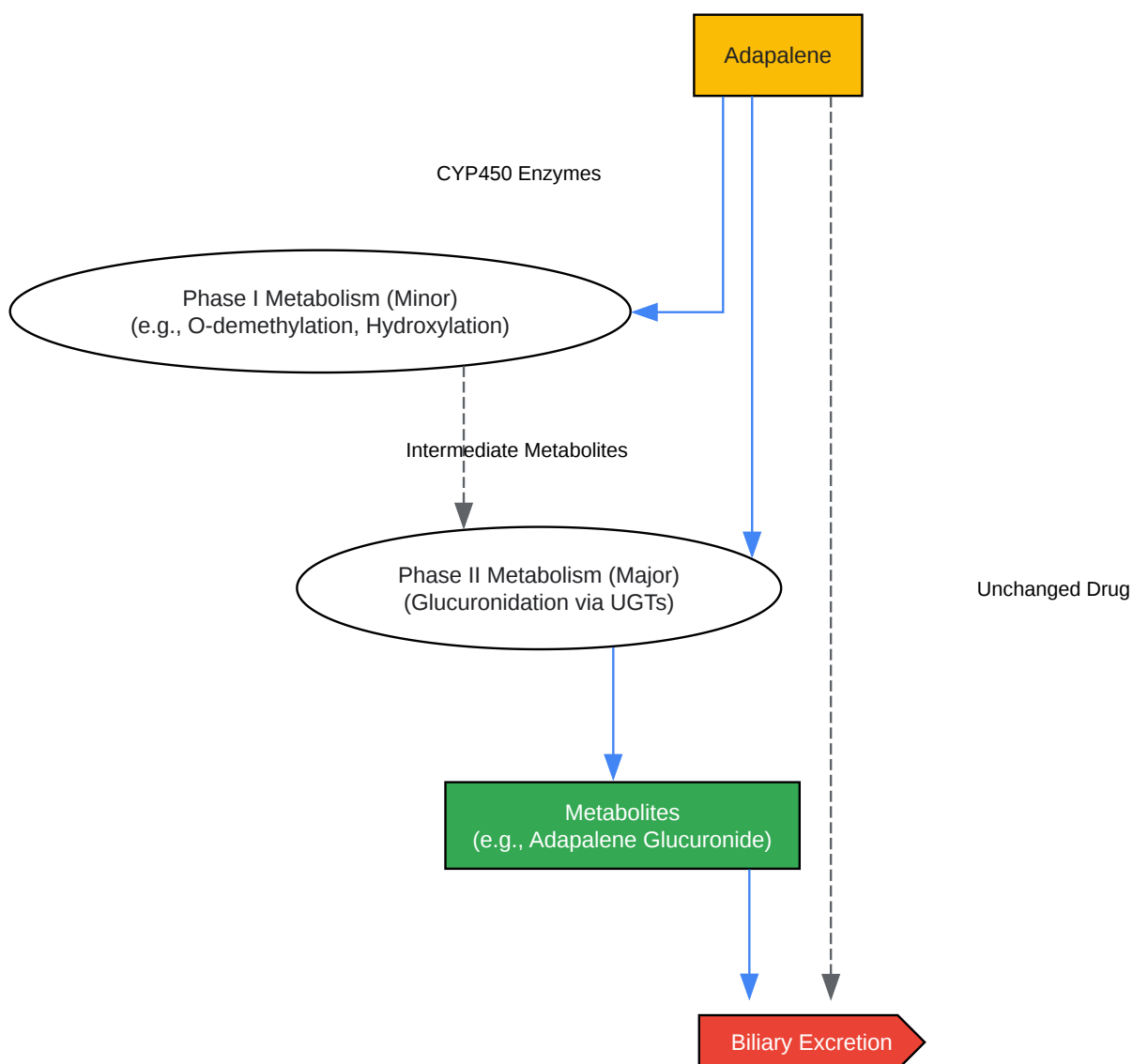
- Determine the peak area ratio of Adapalene to **Adapalene-d3** at each time point.
- Plot the natural logarithm of the percentage of Adapalene remaining versus time.
- The slope of the linear regression line represents the elimination rate constant (k).
- Calculate the in vitro half-life ($t_{1/2}$) = $0.693 / k$.
- Calculate the intrinsic clearance (CL_{int}) = (k / microsomal protein concentration).

Visualizations



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Caption: Workflow for Adapalene quantification in plasma.



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Caption: Postulated metabolic pathway of Adapalene.

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